3-Cyclohexyl-2,2-dimethylpropanal

Aldehyde Stability Oxidation Resistance Steric Hindrance

3-Cyclohexyl-2,2-dimethylpropanal (CAS 1782276-58-7) is a branched, saturated aliphatic aldehyde defined by a central 2,2-dimethylpropanal core substituted with a terminal cyclohexyl ring. Its molecular formula is C₁₁H₂₀O, corresponding to a monoisotopic mass of 168.1514 g/mol, and it is typically supplied as a liquid with a purity specification of 95%.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 1782276-58-7
Cat. No. B1432688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2,2-dimethylpropanal
CAS1782276-58-7
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCCCC1)C=O
InChIInChI=1S/C11H20O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3
InChIKeyUOYUCWZNORZNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-2,2-dimethylpropanal (CAS 1782276-58-7): Baseline Profile for Informed Sourcing and Selection


3-Cyclohexyl-2,2-dimethylpropanal (CAS 1782276-58-7) is a branched, saturated aliphatic aldehyde defined by a central 2,2-dimethylpropanal core substituted with a terminal cyclohexyl ring . Its molecular formula is C₁₁H₂₀O, corresponding to a monoisotopic mass of 168.1514 g/mol, and it is typically supplied as a liquid with a purity specification of 95% [1]. The compound is distinguished by the steric bulk of its geminal dimethyl groups at the α-position to the aldehyde, which imparts significant resistance to oxidation and polymerization compared to less substituted analogs [2]. Its predicted XLogP3 value is 3.7, indicating high lipophilicity, a property that is further reinforced by the cyclohexyl moiety .

Why a 'Similar' Aldehyde Cannot Replace 3-Cyclohexyl-2,2-dimethylpropanal in Critical Research


Procurement professionals and scientists evaluating this compound must recognize that simple in-class substitution with a generic aldehyde (e.g., a linear chain aldehyde or an unsubstituted cyclohexylpropanal) is not a viable strategy. The presence of the gem-dimethyl group at the C2 position fundamentally alters the compound's physical, chemical, and likely its metabolic profile . This group introduces significant steric hindrance, which increases the boiling point relative to 3-cyclohexylpropanal, enhances lipophilicity (XLogP3 3.7 vs. LogP 2.97 for 3-cyclohexylpropanal), and dramatically slows the rate of undesired oxidation and polymerization [1]. These differences, while not always advertised, are quantifiable and have direct consequences for reaction yield, shelf-life, and biological performance. Substituting with a less hindered or more linear analog will result in different reaction kinetics, altered physicochemical properties, and a loss of the precise molecular recognition that this compound's unique shape provides.

Quantitative Differentiation of 3-Cyclohexyl-2,2-dimethylpropanal Against Closest Analogs


Enhanced Steric Protection Against Oxidation Relative to 3-Cyclohexylpropanal

The presence of gem-dimethyl groups at the alpha-carbon of 3-Cyclohexyl-2,2-dimethylpropanal introduces significant steric hindrance around the carbonyl carbon, which is a well-established principle in organic chemistry for slowing down nucleophilic attack, including oxidation [1][2]. This is in direct contrast to 3-cyclohexylpropanal, which lacks this gem-dimethyl substitution and is therefore more susceptible to oxidation and polymerization . The enhanced stability is a key procurement differentiator for applications requiring long-term storage or use in oxidative environments.

Aldehyde Stability Oxidation Resistance Steric Hindrance

Elevated Lipophilicity (XLogP3 3.7) Over Unsubstituted Analog (LogP 2.97)

3-Cyclohexyl-2,2-dimethylpropanal has a predicted XLogP3 value of 3.7, as reported by Chem960 . This value is substantially higher than the ACD/LogP of 2.97 for its closest structural analog, 3-cyclohexylpropanal . The 0.73 log unit increase translates to the target compound being approximately 5.4 times more lipophilic, a difference that can significantly impact membrane permeability, protein binding, and overall pharmacokinetic profile in a biological system.

Lipophilicity Partition Coefficient XLogP3 Drug Design

Increased Boiling Point (237.2°C) vs. 3-Cyclohexylpropanal (195.2°C)

The predicted boiling point of 3-Cyclohexyl-2,2-dimethylpropanal is 237.2±9.0 °C at 760 mmHg, according to data from Kuujia [1]. This is approximately 42°C higher than the boiling point of 3-cyclohexylpropanal, which is reported as 195.2±0.0 °C . This substantial difference is a direct consequence of the increased molecular weight (168.28 vs. 140.23 g/mol) and the steric effects of the gem-dimethyl group, which reduce intermolecular interactions that would otherwise lead to vaporization.

Physicochemical Properties Boiling Point Volatility Thermal Stability

Improved Metabolic Stability via Gem-Dimethyl Substitution

The gem-dimethyl group in 3-Cyclohexyl-2,2-dimethylpropanal is a well-recognized structural motif in medicinal chemistry for enhancing metabolic stability [1]. This effect is achieved by sterically shielding the adjacent metabolically labile site (the aldehyde or its reduced alcohol form) from oxidative enzymes like cytochrome P450s and aldehyde oxidase [2]. In a case study with a related series, incorporation of a gem-dimethyl group boosted metabolic stability and increased potency [3]. While direct data for this compound is not available, this class-level inference is strong and justifies its selection over unsubstituted analogs like 3-cyclohexylpropanal when a stable building block is required.

Metabolic Stability Gem-Dimethyl Effect Drug Discovery Lead Optimization

Strategic Deployment Scenarios for 3-Cyclohexyl-2,2-dimethylpropanal in R&D and Production


Synthesis of Sterically Hindered, Metabolically Stable Drug Intermediates

Use 3-Cyclohexyl-2,2-dimethylpropanal as a key aldehyde building block in the construction of drug candidates where a metabolically stable, lipophilic, and sterically hindered motif is desired. Its gem-dimethyl group shields the adjacent carbon from oxidative metabolism [1], a common point of failure in lead optimization. The elevated XLogP3 of 3.7 facilitates membrane permeability, making it a strategic choice over less lipophilic and more metabolically labile analogs like 3-cyclohexylpropanal .

Development of Oxidation-Resistant Fragrance and Flavor Ingredients

Incorporate 3-Cyclohexyl-2,2-dimethylpropanal into fragrance or flavor formulations where long-term shelf stability and resistance to air oxidation are paramount. The steric hindrance provided by the gem-dimethyl group significantly slows the rate of aldehyde oxidation and polymerization [2], leading to a longer-lasting and more consistent olfactory profile compared to formulations using more readily oxidized, unhindered aldehydes [3].

High-Boiling Solvent or Reagent for High-Temperature Reactions

Employ 3-Cyclohexyl-2,2-dimethylpropanal as a high-boiling (237.2°C) solvent or liquid reagent for reactions requiring elevated temperatures without significant loss to evaporation [4]. Its boiling point is 42°C higher than that of 3-cyclohexylpropanal, providing a distinct processing advantage in scenarios where lower-boiling alternatives would be unsuitable .

Building Block for Lipophilic Ligands in Catalysis

Utilize 3-Cyclohexyl-2,2-dimethylpropanal to prepare sterically bulky, lipophilic ligands for transition metal catalysis. The cyclohexyl group provides significant steric demand, which can influence enantioselectivity and reaction rates, while the aldehyde offers a functional handle for further elaboration [5]. Its high lipophilicity (XLogP3 3.7) may also enhance solubility in non-polar reaction media .

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